Phosphoric Acid

描述

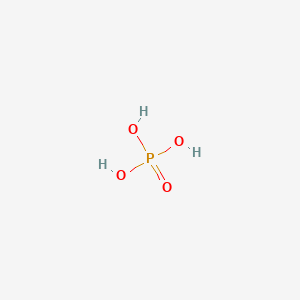

Phosphoric acid (H₃PO₄) is a triprotic acid with a molecular weight of 97.99 g/mol . It is widely used in industrial applications, including fertilizers, food additives (E338), and dental etching agents . In biological systems, this compound is involved in metabolic processes, such as nucleic acid synthesis and energy transfer (ATP), and its excretion in urine increases during nuclein metabolism . Industrially, it is produced via thermal or wet processes, with purity grades ranging from technical (85% aqueous solution) to HPLC-grade .

Structure

3D Structure

属性

IUPAC Name |

phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3PO4, Array, H3O4P | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosphoric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphoric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024263 | |

| Record name | Phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.995 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphoric acid appears as a clear colorless liquid or transparent crystalline solid. The pure solid melts at 42.35 °C and has a density of 1.834 g / cm3. Liquid is usually an 85% aqueous solution. Shipped as both a solid and liquid. Corrosive to metals and tissue. Used in making fertilizers and detergents and in food processing., Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Clear, colourless, viscous liquid, Thick, colorless, odorless, crystalline solid. [Note: Often used in an aqueous solution.]; [NIOSH], Solid, HYGROSCOPIC COLOURLESS CRYSTALS., CLEAR COLOURLESS ODOURLESS LIQUID., Thick, colorless, odorless, crystalline solid., Thick, colorless, odorless, crystalline solid. [Note: Often used in an aqueous solution.] | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PHOSPHORIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Phosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

greater than 266 °F at 760 mmHg (USCG, 1999), 407 °C, 3.4 (Air = 1 at the boiling point of phosphoric acid), 158.00 °C. @ 760.00 mm Hg, 158 °C, 415 °F | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Soluble in water, alcohol; soluble in 8 volumes of 3:1 ether:alcohol mixture, Soluble in ethanol, 548 g/100 g water at 20 °C, 1000 mg/mL, Solubility in water: miscible, Solubility in water: very soluble, Miscible | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.892 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.8741 (100% solution); 1.6850 (85% solution); 1.334 (50% solution), all at 25 °C /Phosphoric acid solutions/, Density at 25 °C: 75% 1.574; 80% 1.628; 85% 1.685, /Bulk density =/ 15.6 lb/gal. /Phosphoric acid, liquid or solution/, 1.9 g/cm³, Density (at 25 °C): 1.7 g/cm³, 1.87 (pure) 1.33 (50% solution), (77 °F): 1.87 (pure) 1.33 (50% solution) | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 3.4 | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.03 mmHg (NIOSH, 2023), 0.02 [mmHg], VP: Concentration in wt%, kPa (all at 20 °C): 0, 2.35; 5, 2.33; 10, 2.31; 20, 2.27; 30, 2.17; 50, 1.73; 75, 0.75; 85, 0.29; 100, 0.004, 0.0285 torr at 20 °C, Vapor pressure, Pa at 25 °C:, Vapor pressure, kPa at 20 °C: 0.29, 0.03 mmHg | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

THE FOLLOWING CHEMICALS APPEAR AS IMPURITIES IN WET-PROCESS ACID-MERCHANT GRADE, PURIFIED WET-PROCESS ACID TECHNICAL GRADE, AND THERMAL ACID-TECHNICAL GRADE, RESPECTIVELY: CALCIUM MONOXIDE-0.06%, 0.005%, 0.01%; FLUORIDE-0.8%, 0.08%, <0.0001%; ALUMINUM OXIDE-1.7%, 0.01%, 0.0003%; IRON OXIDE-1.23%, 0.007%, 0.004%; MAGNESIUM OXIDE-0.58%, 0.003%, 0.0002%; POTASSIUM OXIDE-0.01%, 0%, 0.0007%; SODIUM OXIDE-0.12%, 0.0025%; SILICON DIOXIDE-0.07%, 0.1%, 0.0015%; AND SULFATE-2.2%, 0.2%, >0.002% | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Unstable orthorhombic crystals or clear syrupy liquid, Colorless, sparkling liquid or transparent, crystalline solid, depending on concentration and temperature. At 20 °C the 50% and 75% strengths are mobile liquids, the 85% is of syrupy consistency; the 100% acid is in the form of crystals., Colorless viscous liquid, Thick, colorless crystalline solid [Note: Often used in an aqueous solution] | |

CAS No. |

7664-38-2, 14265-44-2 | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09394 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orthophosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | phosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4GA8884NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TB602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

108 °F (NIOSH, 2023), 42.4 °C, Melting point: 75% -17.5 °C; 80% 4.6 °C; 85% 21 °C., Hygroscopic; Latent heat of fusion = 10.5 kJ/mol at the melting point; Heat capacity at constant pressure = 106.2 J/mole (25 °C)., White, monoclinic crystalline solid; MP; melts at 42.35 °C; the hemihydrate has a melting point of 29.25 °C /Pure, 100% phosphoric acid/, 41.00 to 44.00 °C. @ 760.00 mm Hg, 42 °C, 21.1 °C, 108 °F | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

准备方法

Wet Process this compound

The wet process accounts for approximately 90% of global this compound production, primarily due to its cost-effectiveness for fertilizer manufacturing. This method involves the reaction of phosphate rock (Ca₅(PO₄)₃F) with sulfuric acid (H₂SO₄), yielding this compound and calcium sulfate (gypsum) as a by-product.

Reaction Mechanism and Process Steps

The overall reaction is:

Key steps include:

-

Phosphate Rock Digestion : Finely ground phosphate rock is mixed with sulfuric acid in a reactor. Exothermic reactions raise temperatures to 70–80°C, necessitating cooling systems.

-

Filtration and Gypsum Removal : Slurry is filtered to separate this compound (23–33% P₂O₅) from gypsum. Modern plants use vacuum filters or belt filters for efficiency.

-

Acid Concentration : Multiple-effect evaporators increase P₂O₅ concentration to 54–62% (75–85% H₃PO₄) for commercial use.

By-Products and Environmental Impact

-

Gypsum (CaSO₄·2H₂O) : 4.5–5 tons of gypsum are produced per ton of P₂O₅. Only 15% is recycled into construction materials; the rest forms phosphogypsum stacks, posing groundwater contamination risks.

-

Fluoride Emissions : Hydrogen fluoride (HF) and silicon tetrafluoride (SiF₄) are scrubbed to produce fluorosilicic acid, a by-product used in water fluoridation.

-

Cooling Pond Requirements : 0.7 acres of pond area per ton of daily P₂O₅ capacity are needed to manage acidic wastewater.

Regional Variations

-

Dihydrate vs. Hemihydrate Processes : U.S. facilities favor the dihydrate method (gypsum with 2 water molecules), while Japanese plants use hemihydrate (0.5 water molecules) for higher P₂O₅ concentrations (40–52%).

-

Chinese Production : Despite higher energy costs, China utilizes thermal processes for 12% of its this compound due to abundant coal reserves.

Thermal Process this compound

The thermal process produces high-purity this compound (85% P₂O₅) suitable for food-grade and electronic applications. Although energy-intensive, it avoids impurities like heavy metals and fluorides.

Reaction Mechanism and Process Steps

Advantages and Limitations

-

Purity : Thermal acid contains <1 ppm arsenic and <10 ppm sulfur, meeting FDA standards for food additives.

-

Energy Consumption : 12–14 MWh per ton of P₂O₅, compared to 0.3–0.5 MWh for the wet process.

-

Cost : 2–3 times higher production costs than the wet process, limiting its use to high-value applications.

Comparative Analysis of Industrial Methods

Table 1 summarizes key differences between wet and thermal processes:

| Parameter | Wet Process | Thermal Process |

|---|---|---|

| Raw Materials | Phosphate rock, H₂SO₄ | Elemental phosphorus, air |

| P₂O₅ Concentration | 26–52% | 85% |

| Energy Use (MWh/ton P₂O₅) | 0.3–0.5 | 12–14 |

| By-Products | Gypsum, fluorides | None |

| Applications | Fertilizers (90%) | Food, pharmaceuticals |

| Global Production Share | 90% | 10% |

Laboratory-Scale Synthesis of this compound

Laboratory methods prioritize purity and control, often using phosphorus pentoxide (P₂O₅) as the starting material. The IsoLab procedure exemplifies a high-purity synthesis for analytical applications.

Reaction Mechanism

Phosphorus pentoxide reacts exothermically with water:

Stepwise Procedure (IsoLab Protocol)

-

Acid Preparation : 800 mL of 85% H₃PO₄ is heated to 80°C in a 2L borosilicate beaker.

-

P₂O₅ Addition : 700 g P₂O₅ is gradually added to avoid violent reactions. Dissolution takes 4–6 hours.

-

Specific Gravity Adjustment : The cooled acid is tested; target density is 1.90–1.92 g/mL. Excess P₂O₅ increases density, while additional acid lowers it.

Applications of Lab-Grade Acid

-

Isotope Geochemistry : Digesting carbonate samples for δ¹⁸O analysis.

-

Electronics : Etching silicon wafers with ultra-pure acid.

Environmental and Economic Considerations

Wet Process Challenges

化学反应分析

Acid-Base Dissociation

Phosphoric acid undergoes stepwise deprotonation in aqueous solutions, forming three conjugate bases:

| Reaction Step | Equation | pK~a~ |

|---|---|---|

| First dissociation | H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | 2.14 |

| Second dissociation | H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | 7.20 |

| Third dissociation | HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | 12.37 |

The decreasing acidity with each dissociation step reflects the stabilization of negative charges on the phosphate anions . Solutions exhibit buffering capacity near pH 4.7 (midpoint between pK~a1~ and pK~a2~) and pH 9.8 (midpoint between pK~a2~ and pK~a3~) .

Reactions with Metals

This compound reacts with active metals (e.g., aluminum, zinc) to produce hydrogen gas and metal phosphates. Unlike stronger mineral acids (e.g., HCl), it reacts moderately:

Example with aluminum :

2 Al + 6 H₃PO₄ → 2 Al(H₂PO₄)₃ + 3 H₂↑

The reaction forms aluminum dihydrogen phosphate, with hydrogen evolution driven by H⁺ reduction . At elevated temperatures (>100°C), this compound reacts more vigorously, forming protective phosphate coatings on steel surfaces .

Neutralization with Bases

H₃PO₄ reacts stoichiometrically with bases to form three salt types:

| Base Ratio | Reaction | Product |

|---|---|---|

| 1:1 | H₃PO₄ + NaOH → NaH₂PO₄ + H₂O | Sodium dihydrogen phosphate |

| 2:1 | H₃PO₄ + 2 NaOH → Na₂HPO₄ + 2 H₂O | Disodium hydrogen phosphate |

| 3:1 | H₃PO₄ + 3 NaOH → Na₃PO₄ + 3 H₂O | Trisodium phosphate |

These salts are critical in water treatment, food additives, and detergent formulations .

Dehydration and Condensation

Upon heating (>200°C), this compound undergoes condensation to form polyphosphoric acids:

2 H₃PO₄ → H₄P₂O₇ (pyrothis compound) + H₂O

Further heating yields longer-chain polyphosphates (e.g., H₅P₃O₁₀). This property is exploited in the production of thermal process fertilizers and as a dehydrating agent in organic synthesis .

Reactions with Carbonates

This compound neutralizes carbonates, releasing CO₂ and forming phosphate salts:

Example with calcium carbonate :

3 CaCO₃ + 2 H₃PO₄ → Ca₃(PO₄)₂ + 3 CO₂↑ + 3 H₂O

This reaction is central to phosphate fertilizer production, where phosphate rock (Ca₃(PO₄)₂) is solubilized for agricultural use .

科学研究应用

Metal Treatment

Phosphoric acid plays a crucial role in metal treatment processes, particularly in rust removal and surface preparation. It reacts with metal oxides to form a stable phosphate layer that protects against corrosion.

| Application | Details |

|---|---|

| Rust Removal | Effective in cleaning metal surfaces, especially in automotive and aerospace industries. |

| Surface Preparation | Prepares metals for painting or coating by creating a protective layer. |

Water Treatment

In water treatment facilities, this compound is used to adjust pH levels, prevent scale formation, and inhibit corrosion in pipelines.

| Application | Details |

|---|---|

| pH Adjustment | Maintains optimal pH levels in industrial wastewater treatment. |

| Scale Prevention | Reduces scaling in boilers and pipelines, ensuring efficient operation. |

Fertilizer Production

Approximately 80-90% of this compound produced is converted into fertilizers, making it essential for agricultural productivity.

| Fertilizer Type | Details |

|---|---|

| NPK Fertilizers | Contains nitrogen, phosphorus, and potassium for balanced plant nutrition. |

| Animal Feed Additive | Enhances flavor and nutritional value in livestock feed. |

Cleaning Agents

This compound is commonly included in cleaning products due to its ability to dissolve mineral deposits and rust.

| Cleaning Application | Details |

|---|---|

| Detergents | Used in formulations to treat hard water stains and mineral deposits. |

| Industrial Cleaners | Effective in degreasing metal surfaces before further processing. |

Food and Beverage Industry

This compound serves multiple roles in the food and beverage sector:

Acidulant

It is widely used as an acidulant in soft drinks, particularly colas, enhancing flavor while acting as a preservative.

| Food Product | Details |

|---|---|

| Soft Drinks | Provides tartness and inhibits microbial growth. |

| Processed Foods | Regulates pH levels in meats, cheeses, jams, and jellies. |

Sanitizing Agent

In food processing environments, this compound is used for sanitization purposes.

| Application | Details |

|---|---|

| Dairy Industry | Ensures hygiene standards are met during production processes. |

| Brewing Industry | Used to sanitize equipment and prevent contamination. |

Pharmaceutical Applications

This compound has significant applications in the pharmaceutical industry:

Dental Products

It is commonly used as an etching solution for dental applications.

| Application | Details |

|---|---|

| Dental Etching | Prepares tooth surfaces for bonding with dental materials. |

| Anti-nausea Medications | Found in formulations to alleviate nausea by affecting gastrointestinal motility. |

Drug Manufacturing

This compound is utilized in the synthesis of various medications.

| Drug Type | Details |

|---|---|

| Anti-nausea Drugs | Helps regulate stomach contractions to relieve symptoms of nausea. |

Environmental Applications

This compound also contributes to environmental management:

Wastewater Treatment

It aids in removing heavy metals from wastewater streams.

| Application | Details |

|---|---|

| Heavy Metal Removal | Facilitates the precipitation of contaminants, ensuring compliance with environmental standards. |

Phosphate Conversion Coating

Used to create protective coatings on metals to prevent corrosion.

Case Study 1: Metal Treatment in Automotive Industry

A leading automotive manufacturer implemented this compound-based treatments for rust removal on vehicle components, resulting in a 30% increase in corrosion resistance compared to previous methods.

Case Study 2: Water Treatment Facility

A municipal water treatment plant adopted this compound for pH adjustment, leading to improved water quality and reduced scaling issues within six months of implementation.

作用机制

Phosphoric acid exerts its effects primarily through its ability to donate protons (H⁺ ions), making it a strong acid. In biological systems, it plays a crucial role in the formation of phosphate esters, which are vital for energy transfer and storage (e.g., ATP) and in the regulation of pH . It also acts as a sequestering agent, binding divalent cations such as calcium and magnesium .

相似化合物的比较

Comparison with Similar Compounds

Metaphosphoric Acid (HPO₃)

- Structure and Stability : Metathis compound ((HPO₃)ₙ) is a polymerized form of this compound. Unlike orthothis compound (H₃PO₄), it lacks stable hydroxyl groups and exists as cyclic or linear polymers .

- Reactivity: It hydrolyzes readily in water to form this compound, as observed in deamination reactions of 1-aminoalkylphosphonic acids, where metathis compound intermediates decompose into H₃PO₄ .

- Applications : Rarely used industrially due to instability, but serves as a transient intermediate in chemical syntheses .

Polythis compound (PPA, Hₙ₊₂PₙO₃ₙ₊₁)

- Structure : A condensed polymer with chains of PO₄ tetrahedra linked by P–O–P bonds.

- Reactivity : Exhibits higher thermal stability and acidity (pKa ~ -3) compared to H₃PO₄ (pKa₁ = 2.15). It accelerates carbonization in flame-retardant systems by forming char layers in thermoplastics like TPU .

- Applications : Used as a catalyst in organic synthesis (e.g., Friedel-Crafts acylation) and flame retardancy due to its char-promoting properties .

Phosphonic Acids (R–PO₃H₂)

- Structure : Feature a direct C–P bond, distinguishing them from this compound’s P–O–H groups.

- Reactivity : Lower pKa (~1–3) than H₃PO₄, enabling strong chelation with metals. For example, zirconium phosphonates form layered materials for ion exchange .

- Applications : Used in water treatment (corrosion inhibition), biomedical coatings, and as enzyme inhibitors .

This compound Esters (O=P(OR)₃)

- Structure : Esters derived by replacing hydroxyl groups with alkoxy or aryloxy groups.

- Reactivity : Hydrolyze slowly in acidic conditions. Triesters like 67 (this compound triester) show high reactivity in Friedel-Crafts reactions, yielding aromatic ketones in >90% efficiency under strong acids like TfOH .

- Applications: Flame retardants (e.g., organophosphate esters like BPA derivatives) and plasticizers, though some are endocrine disruptors .

Key Data Tables

Table 1: Structural and Chemical Properties

| Compound | Formula | pKa (1st) | Stability | Key Applications |

|---|---|---|---|---|

| This compound | H₃PO₄ | 2.15 | High (aqueous) | Fertilizers, food additives |

| Metathis compound | (HPO₃)ₙ | ~1.0 | Low (hydrolyzes) | Chemical intermediates |

| Polythis compound | Hₙ₊₂PₙO₃ₙ₊₁ | -3.0 | High (thermal) | Catalysis, flame retardants |

| Methyl Phosphonate | CH₃PO₃H₂ | 1.5 | Moderate | Water treatment, coatings |

Research Findings and Contrasts

- Acidity and Stability : this compound’s moderate acidity (pKa 2.15) makes it suitable for chromatography additives, reducing baseline drift compared to stronger acids . In contrast, polythis compound’s superior acidity (pKa -3) enhances catalytic performance in acylation reactions .

- Biological Roles: notes that neither ortho- nor meta-phosphoric acid is formed during nuclein metabolism, contradicting synthetic pathways where metathis compound is transiently observed .

- Dental Applications : Self-etching primers (e.g., Resulcin AquaPrime) achieve bond strengths (34 MPa) comparable to this compound etching (26 MPa), suggesting viable alternatives in restorative dentistry .

生物活性

Phosphoric acid, a colorless, odorless liquid with the chemical formula H₃PO₄, is widely recognized for its diverse biological activities. This article explores its antimicrobial properties, role in protein interactions, and applications in cancer therapy, supported by case studies and research findings.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a valuable agent in various medical and dental applications. Research has shown that this compound solutions demonstrate higher antimicrobial activity compared to several commonly used disinfectants.

Comparative Antimicrobial Efficacy

A study comparing the antimicrobial effects of this compound with other agents revealed the following results:

| Irrigant | C. albicans | S. aureus | E. faecalis | E. coli |

|---|---|---|---|---|

| 5.25% NaOCl | 8.60 ± 0.2 | 4.90 ± 0.8 | 2.60 ± 0.4 | 9.40 ± 0.8 |

| 2% Chlorhexidine (gel) | 8.20 ± 0.8 | 10.50 ± 0.4 | 6.40 ± 1.2 | 7.60 ± 2.1 |

| 37% this compound | 8.80 ± 2.6 | 18.40 ± 1.1 | 10.60 ± 1.7 | 16.60 ± 1.3 |

| 17% EDTA | 6.00 ± 0.2 | 14.70 ± 0.5 | 7.00 ± 1.8 | 11.40 ± 0.3 |

| 10% Citric Acid | 2.70 ± 0.4 | 8.10 ± 0.5 | 4.90 ± 1.8 | 7.90 ± 1.1 |

This compound's effectiveness was comparable to that of sodium hypochlorite (NaOCl) and chlorhexidine, indicating its potential as an antimicrobial agent in clinical settings .

Role in Protein Interactions

This compound can influence protein structure and function through entrapment mechanisms that enhance solubility without compromising biological activity.

Case Study: Protein Heterogeneity

A study on recombinant proteins revealed that this compound can become entrapped within protein structures during extraction processes, leading to apparent heterogeneity without affecting the protein's biological activity or conformation . The presence of this compound was shown to improve solubility, which is critical for therapeutic applications.

Proapoptotic Activity in Cancer Therapy

Recent research has highlighted this compound's role in cancer therapy through its incorporation into proapoptotic compounds.

A phosphoric-acid-tethered compound demonstrated the ability to modulate apoptosis in cancer cells when activated by visible light . The study found that the proapoptotic activity was regulated by alkaline phosphatase (ALP) and albumin, allowing for targeted cancer treatment strategies that minimize damage to healthy cells while enhancing therapeutic efficacy.

常见问题

Q. What safety protocols should be prioritized when handling phosphoric acid in laboratory settings?

this compound (75% concentration) requires strict adherence to safety guidelines due to its corrosive nature. Key protocols include:

- Using personal protective equipment (PPE) such as acid-resistant gloves, goggles, and lab coats.

- Ensuring proper ventilation in areas where acid is stored or used to avoid inhalation risks .

- Implementing spill containment measures and neutralizing agents (e.g., sodium bicarbonate) for accidental exposure .

- Referencing safety climate assessments to address site-specific risks, such as worker training and equipment maintenance in industrial research facilities .

Q. How can this compound purity be verified for basic chemical experiments?

Common verification methods include:

- Titration : Using standardized NaOH solutions to determine acid concentration via neutralization reactions .

- Spectroscopic Analysis : UV-Vis or IR spectroscopy to detect impurities like sulfate ions (SO₄²⁻) or residual metals .

- pH Calibration : Confirming the acid’s pH aligns with expected values for its concentration (e.g., pH ~1.0 for 85% solutions) .

Advanced Research Questions

Q. What experimental design strategies optimize this compound purification for high-precision applications (e.g., electronic-grade)?

Advanced purification involves:

- Factorial Design of Experiments (DOE) : For desulphation, a 2⁴ factorial design (factors: H₂SO₄ concentration, BaCO₃ amount, temperature, time) minimizes residual sulfate levels. Linear models quantify interaction effects, reducing trial numbers from 16 to critical parameters .

- Nanofiltration Membranes : Acid-stable layer-by-layer membranes selectively remove metal ions (e.g., Fe³⁺) while retaining this compound, achieving >95% purity .

- Crystallization Techniques : Controlled cooling and solvent addition to precipitate impurities, validated via X-ray diffraction (XRD) .

Q. How can researchers resolve contradictions in this compound’s role as a catalyst versus reactant in organic syntheses?

Methodological approaches include:

- Kinetic Studies : Monitoring reaction rates under varying acid concentrations (e.g., 0.1–10 M) to distinguish catalytic vs. stoichiometric behavior .

- Isotopic Labeling : Using ³²P-labeled this compound to track incorporation into products via autoradiography or mass spectrometry .

- Computational Modeling : Density Functional Theory (DFT) simulations to compare activation energies of acid-mediated pathways .

Q. What advanced techniques quantify trace metabolites in this compound-rich biological samples?

For metabolomics in saline or cellular matrices:

- Derivatization Protocols : Basifying samples with NaOH, followed by benzoyl chloride (BC) derivatization and acidification with concentrated H₃PO₄ to stabilize amine/alcohol metabolites .

- LC-MS/MS : Coupling reverse-phase chromatography with tandem mass spectrometry for sub-ppm detection limits .

Key Methodological Recommendations

- For Purification : Prioritize factorial DOE to identify dominant factors before scaling up .

- For Safety : Integrate site-specific safety climate assessments into risk management protocols .

- For Analysis : Combine derivatization with LC-MS/MS for trace metabolite detection in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。